

Cefadroxil sulfoxide electronic properties and elucidation

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Compound Focus: Cefadroxil Sulfoxide

CAS No.: 182290-77-3

Cat. No.: S914230

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Cefadroxil: Core Physicochemical and Analytical Data

The following tables summarize the fundamental properties of cefadroxil, which serves as the baseline for understanding its potential sulfoxide derivative.

Table 1: Basic Physicochemical Properties of Cefadroxil [1] [2]

Property	Value / Description
CAS Number	50370-12-2 [1] [2]
Molecular Formula	$C_{16}H_{17}N_3O_5S$ [1] [2]
Molecular Weight	363.39 g/mol [2]
Density	1.6 ± 0.1 g/cm ³ [1]
Boiling Point	789.9 ± 60.0 °C at 760 mmHg [1] [2]
Melting Point	197°C (rough estimate) [1] [2]
LogP	-0.09 [1] [2]

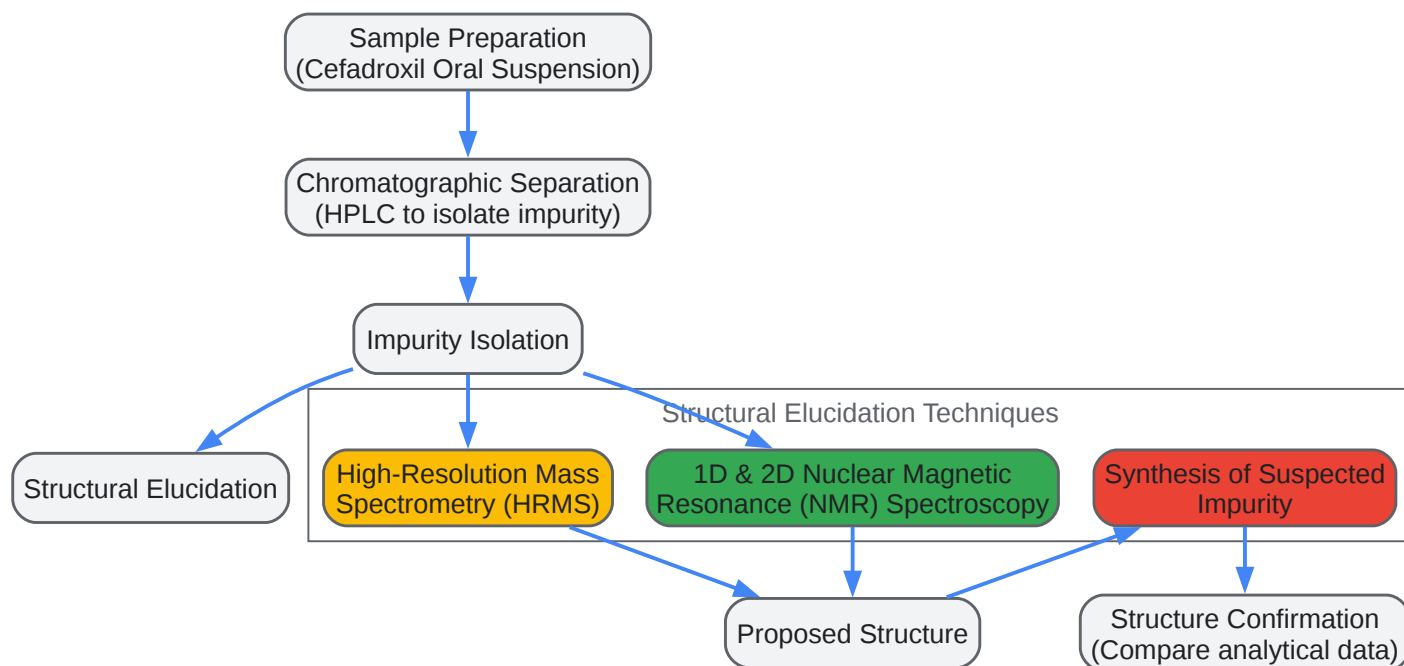
Property	Value / Description
Hydrogen Bond Donor Count	4 [2]
Hydrogen Bond Acceptor Count	7[city]
SMILES	<chem>O=C(C(N12)=C(C)CS[C@]2([H])C@HC3=CC=C(O)C=C3)=O)C1=O)O</chem> [2]

Table 2: Key Parameters from an Analytical Method for Cefadroxil Assay [3] *This spectrophotometric method uses 1,2-naphthoquinone-4-sulfonic acid (NQS) to form a Schiff's base.*

Parameter	Value / Condition
Analytical Principle	Schiff's base reaction with NQS [3]
Product Color	Dark yellow [3]
λ_{max} (Absorption Max.)	460 nm [3]
Beer's Law Range	0.1 – 20 $\mu\text{g/mL}$ [3]
Limit of Detection (LOD)	0.0339 $\mu\text{g/mL}$ [3]
Limit of Quantitation (LOQ)	0.169 $\mu\text{g/mL}$ [3]
Stability Constant	2.7×10^6 L/mol [3]
Optimal pH	11.31 [3]
Optimal Temperature & Time	40°C for 15 minutes [3]

Research Workflow for Impurity Profiling

Although direct data on **cefadroxil sulfoxide** is unavailable, recent research identifies and characterizes unknown degradation impurities in cefadroxil oral suspension. The following workflow visualizes the general methodology for such impurity elucidation studies, which can be applied to **cefadroxil sulfoxide**.



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Research workflow for identifying and characterizing cefadroxil degradation impurities, based on a 2025 study [4].

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